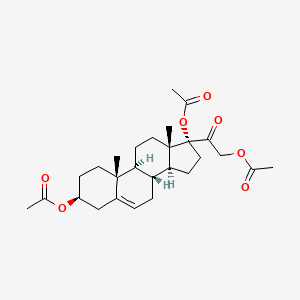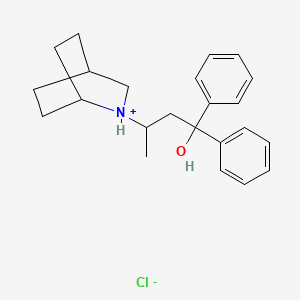
2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride is a nitrogen-containing heterocyclic compound. This compound is known for its unique bicyclic structure, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest in the field of drug discovery due to its synthetic and pharmacological potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride involves several steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo(2.2.1)heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow chemistry and continuous processing techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, ammonia, and various oxidizing and reducing agents. The reaction conditions are typically optimized to achieve high selectivity and yield .
Major Products: The major products formed from these reactions include various functionalized derivatives of the parent compound. These derivatives can exhibit enhanced biological activity and improved pharmacokinetic properties .
Applications De Recherche Scientifique
2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride has significant potential in scientific research applications. It is used as a key synthetic intermediate in the total synthesis of several target molecules. Its unique structure makes it a valuable scaffold in drug discovery and development . Additionally, this compound has applications in the fields of chemistry, biology, medicine, and industry, where it is used to develop new therapeutic agents and study various biological processes .
Mécanisme D'action
The mechanism of action of 2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to various pharmacological effects, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride include other nitrogen-containing heterocycles such as 2-Azabicyclo(3.2.1)octane and its derivatives . These compounds share a similar bicyclic structure and exhibit comparable pharmacological properties .
Uniqueness: The uniqueness of this compound lies in its specific structural features and the resulting pharmacological potential. Its ability to serve as a versatile scaffold for the synthesis of various bioactive molecules makes it a valuable compound in drug discovery and development .
Propriétés
Numéro CAS |
21206-72-4 |
|---|---|
Formule moléculaire |
C23H30ClNO |
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
3-(2-azoniabicyclo[2.2.2]octan-2-yl)-1,1-diphenylbutan-1-ol;chloride |
InChI |
InChI=1S/C23H29NO.ClH/c1-18(24-17-19-12-14-22(24)15-13-19)16-23(25,20-8-4-2-5-9-20)21-10-6-3-7-11-21;/h2-11,18-19,22,25H,12-17H2,1H3;1H |
Clé InChI |
ZRAQGWSMJBXNRL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)[NH+]3CC4CCC3CC4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


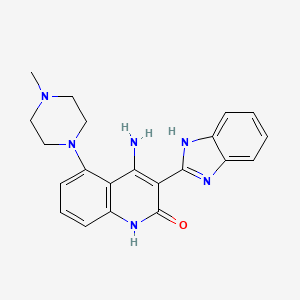
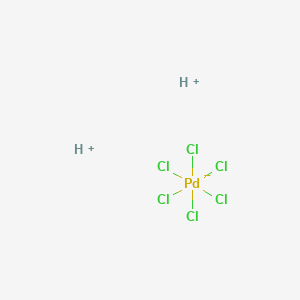

![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)

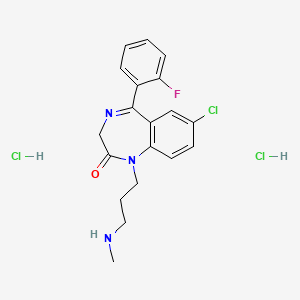
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)



